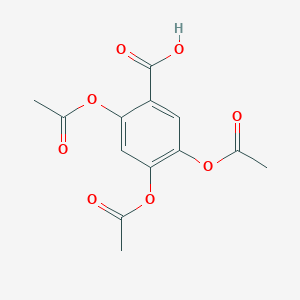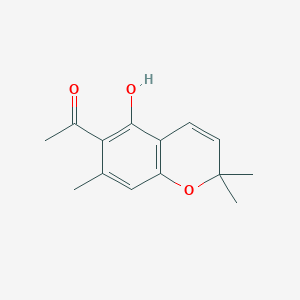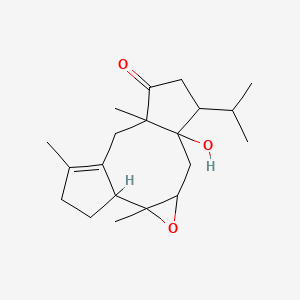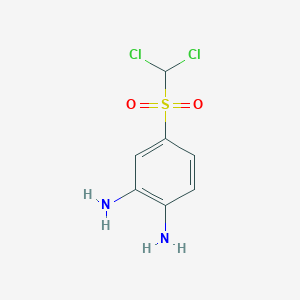
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N'-(3,5-dichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and functional groups, suggests potential for significant biological and chemical activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 4-amino-5-chloro-2-hydroxyaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps like solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
- N-(4-Amino-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3-chlorophenyl)urea
- N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dibromophenyl)urea
Uniqueness
N-(4-Amino-5-chloro-2-hydroxyphenyl)-N’-(3,5-dichlorophenyl)urea is unique due to the specific arrangement of chlorine atoms and functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with targeted activity and improved efficacy.
特性
| 93109-01-4 | |
分子式 |
C13H10Cl3N3O2 |
分子量 |
346.6 g/mol |
IUPAC名 |
1-(4-amino-5-chloro-2-hydroxyphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl3N3O2/c14-6-1-7(15)3-8(2-6)18-13(21)19-11-4-9(16)10(17)5-12(11)20/h1-5,20H,17H2,(H2,18,19,21) |
InChIキー |
SHHHUJHJJGPCBS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=C(C=C(C(=C2)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)


![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)



![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
